molecular formula C5H9N3O2 B086581 tert-Butyl azidoformate CAS No. 1070-19-5

tert-Butyl azidoformate

Cat. No.: B086581
CAS No.: 1070-19-5
M. Wt: 143.14 g/mol
InChI Key: ISHLCKAQWKBMAU-UHFFFAOYSA-N
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Description

tert-Butyl azidoformate: is an organic compound with the chemical formula C₅H₉N₃O₂. It is a colorless to pale yellow liquid that is thermally unstable and shock-sensitive. This compound is widely used in organic synthesis, particularly in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From tert-Butyl carbazate:

    • A solution of tert-butyl carbazate, glacial acetic acid, and water is cooled in an ice bath.
    • Sodium nitrite is added slowly while maintaining the temperature between 10-15°C.
    • The mixture is allowed to stand, and the floating oil is extracted with ether.
    • The ether extracts are washed, dried, and the solvent is removed by distillation.
    • The azide is distilled to obtain tert-butyl azidoformate .
  • From tert-Butanol and Phenyl Chloroformate:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the laboratory procedures mentioned above, with additional safety measures due to the compound’s shock-sensitive nature.

Chemical Reactions Analysis

Types of Reactions:

    Acylation Reactions:

Common Reagents and Conditions:

  • Reagents such as sodium nitrite, glacial acetic acid, and phenyl chloroformate are commonly used.
  • Reaction conditions often involve low temperatures (10-15°C) and the use of solvents like dichloromethane and ether.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

  • The primary molecular targets are nucleophilic functional groups in organic molecules, leading to the formation of carbamate derivatives.

Comparison with Similar Compounds

Uniqueness:

  • tert-Butyl azidoformate is unique due to its ability to introduce the Boc protecting group efficiently and its reactivity with a wide range of nucleophiles.

Properties

IUPAC Name

tert-butyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHLCKAQWKBMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061449
Record name 1,1-Dimethylethyl azidoformate
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1070-19-5
Record name 1,1-Dimethylethyl carbonazidate
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Record name Carbonazidic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl azidoformate
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Record name Carbonazidic acid, 1,1-dimethylethyl ester
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Record name 1,1-Dimethylethyl azidoformate
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Record name tert-butyl azidoformate
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Synthesis routes and methods

Procedure details

25 g (0.19 mol) of t-butylcarbazate was dissolved in 80 mL of acetic acid and 160 mL of water, and 15 g (0.22 mol) of sodium nitrite was added in small portions under cooling with ice. The reaction solution was stirred for 30 minutes under cooling with ice and extracted with 250 ml of diisopropyl ether. The organic layer was washed with 200 mL of saturated aqueous sodium hydrogen carbonate twice and with 100 mL of saturated aqueous sodium chloride once successively, dried over anhydrous sodium sulfate and filtered to give a solution of t-butyl carbonazidate in diethyl ether
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl azidoformate
Reactant of Route 2
Reactant of Route 2
tert-Butyl azidoformate
Reactant of Route 3
tert-Butyl azidoformate

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